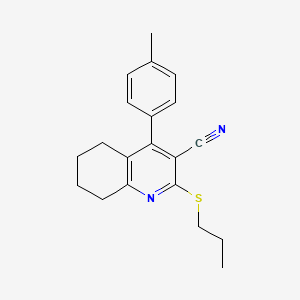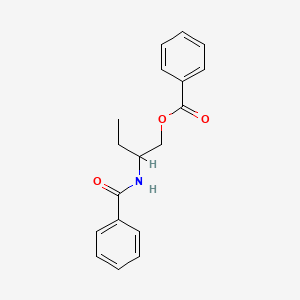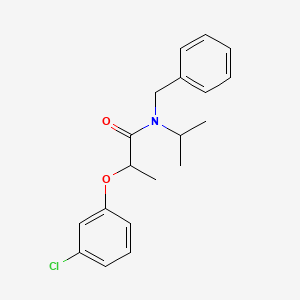
4-(4-Methylphenyl)-2-(propylsulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylphenyl)-2-(propylsulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is an organic compound with a complex structure that includes a quinoline core, a methylphenyl group, and a propylsulfanyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-2-(propylsulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the substituents through a series of reactions, including alkylation, sulfonation, and nitrile formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
4-(4-Methylphenyl)-2-(propylsulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
科学的研究の応用
4-(4-Methylphenyl)-2-(propylsulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-Methylphenyl)-2-(propylsulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
類似化合物との比較
Similar Compounds
4-Methylphenyl derivatives: Compounds with similar aromatic substituents.
Quinoline derivatives: Compounds with a quinoline core structure.
Propylsulfanyl compounds: Molecules containing a propylsulfanyl group.
Uniqueness
4-(4-Methylphenyl)-2-(propylsulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is unique due to the combination of its substituents and the resulting chemical properties
特性
分子式 |
C20H22N2S |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
4-(4-methylphenyl)-2-propylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H22N2S/c1-3-12-23-20-17(13-21)19(15-10-8-14(2)9-11-15)16-6-4-5-7-18(16)22-20/h8-11H,3-7,12H2,1-2H3 |
InChIキー |
ZKNYIOWLKVRVEJ-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13371050.png)
![6-(1,3-Benzodioxol-5-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371054.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371061.png)
![4-(1-Benzofuran-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-5,6,7,8-tetrahydro-1-naphthalenecarbonitrile](/img/structure/B13371079.png)
![3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B13371087.png)
amino]benzoic acid](/img/structure/B13371092.png)

![2-{[4-(2-Chlorophenyl)-1-piperazinyl]sulfonyl}-4-isopropylphenyl methyl ether](/img/structure/B13371107.png)
![[4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B13371112.png)
![6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371118.png)
![1-(3-chlorophenyl)-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13371122.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13371135.png)
![6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371145.png)
